Tetra-O-acetyl Iopromide-d3
Overview
Description
Tetra-O-acetyl Iopromide-d3 is a deuterated derivative of Tetra-O-acetyl Iopromide, a compound used primarily in biochemical research. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This compound is often utilized in proteomics research due to its unique properties and molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-acetyl Iopromide-d3 involves multiple steps, starting with the iodination of a suitable precursor. The reaction typically requires the use of iodine and a catalyst under controlled conditions. The acetylation process follows, where acetyl groups are introduced to the molecule using acetic anhydride in the presence of a base such as pyridine. The final step involves the incorporation of deuterium atoms, which can be achieved through a deuterium exchange reaction using deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetra-O-acetyl Iopromide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl groups in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Tetra-O-acetyl Iopromide-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetra-O-acetyl Iopromide-d3 involves its interaction with biological molecules. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing it to be used in various biochemical assays. The compound targets specific proteins and enzymes, altering their activity and providing insights into their functions .
Comparison with Similar Compounds
Similar Compounds
Iopromide: A non-deuterated version used as a contrast agent in medical imaging.
Iohexol: Another iodinated contrast agent with similar applications.
Iopamidol: Used in diagnostic imaging with a different molecular structure.
Uniqueness
Tetra-O-acetyl Iopromide-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in research applications. The deuterated form allows for more precise studies in proteomics and other biochemical fields .
Properties
IUPAC Name |
[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[[2-(trideuteriomethoxy)acetyl]amino]benzoyl]amino]propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37)/i6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZHCBDXXCGMJR-UNLAWSRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32I3N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858434 | |
Record name | 3-[(3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-{2-[(~2~H_3_)methyloxy]acetamido}benzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
962.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-05-2 | |
Record name | 3-[(3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-{2-[(~2~H_3_)methyloxy]acetamido}benzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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